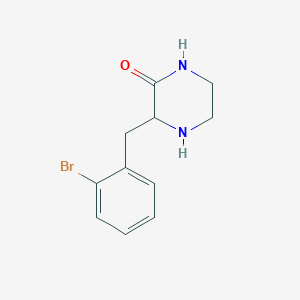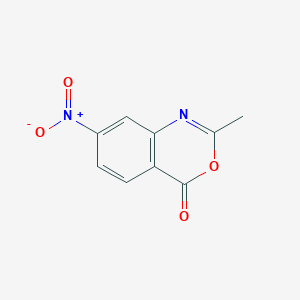![molecular formula C22H33NO6 B13679034 (R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate is a compound that features both carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate typically involves the protection of amino acids using Cbz and Boc groups. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) for Boc protection and benzyl chloroformate for Cbz protection. The reaction conditions often include the use of a suitable base, such as triethylamine, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Cbz groups using acids like trifluoroacetic acid (TFA) or hydrogenation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane for Boc removal; hydrogenation for Cbz removal.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in biological studies .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate is used as an intermediate in the synthesis of complex peptides and proteins. Its protected groups allow for selective reactions, making it valuable in solid-phase peptide synthesis .
Biology and Medicine
In biology and medicine, the compound is used in the development of peptide-based drugs. The protecting groups help in the synthesis of peptides that can act as enzyme inhibitors, receptor agonists, or antagonists .
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. Its stability and reactivity make it suitable for automated synthesis processes .
Mécanisme D'action
The mechanism of action of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate involves the selective protection and deprotection of amino groups. The Boc group is removed under acidic conditions, while the Cbz group is removed via hydrogenation. These steps allow for the sequential addition of amino acids in peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Cbz-ethyl (S)-2-[Fmoc(methyl)amino]-4-methylpentanoate: Uses Fmoc instead of Boc for protection.
®-1-Cbz-ethyl (S)-2-[Cbz(methyl)amino]-4-methylpentanoate: Uses Cbz for both protection groups.
Uniqueness
The uniqueness of ®-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate lies in its dual protection strategy, which allows for greater flexibility in peptide synthesis. The combination of Boc and Cbz groups provides stability and selectivity, making it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C22H33NO6 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(1-oxo-1-phenylmethoxypropan-2-yl) 4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H33NO6/c1-15(2)13-18(23(7)21(26)29-22(4,5)6)20(25)28-16(3)19(24)27-14-17-11-9-8-10-12-17/h8-12,15-16,18H,13-14H2,1-7H3 |
Clé InChI |
ICFGYUOQRWVQLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)
![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)

![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)


![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)

![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)




